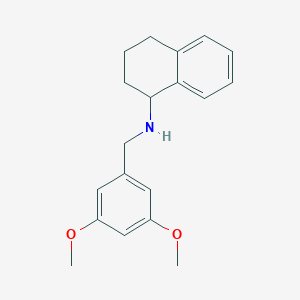![molecular formula C14H19ClN2O2 B4926901 N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4926901.png)
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide, also known as CDP-choline or citicoline, is a compound that has been extensively studied for its potential therapeutic applications. It is a naturally occurring intermediate in the biosynthesis of phosphatidylcholine, a major component of cell membranes. CDP-choline has been shown to have neuroprotective, neurorestorative, and cognitive-enhancing effects, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide exerts its neuroprotective effects by increasing the levels of phosphatidylcholine and other phospholipids in cell membranes. This leads to improved membrane fluidity and stability, which in turn protects cells from oxidative stress and other damage. N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide also enhances the synthesis of acetylcholine, a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has been shown to have a number of biochemical and physiological effects. It increases cerebral blood flow, improves glucose metabolism, and reduces oxidative stress. N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide also enhances the synthesis of phosphatidylcholine and other phospholipids, which are important components of cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has some limitations. It has low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a short half-life, which means that it may need to be administered multiple times to achieve therapeutic effects.
Orientations Futures
There are several future directions for research on N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide. One area of interest is the potential use of N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide in the treatment of neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Another area of interest is the use of N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide in combination with other drugs or therapies to enhance their effectiveness. Finally, there is ongoing research on the mechanisms of action of N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide and its effects on various biochemical pathways in the brain.
Méthodes De Synthèse
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide can be synthesized by the reaction of cytidine and choline in the presence of phosphoryl chloride. The resulting compound is then purified by chromatography to obtain pure N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide. Alternatively, N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide can be extracted from natural sources such as soybean and egg yolk.
Applications De Recherche Scientifique
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has also been shown to improve cognitive function in healthy adults and in patients with cognitive impairment.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(diethylamino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-17(4-2)14(19)10-16-13(18)9-11-5-7-12(15)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNAUXBPETUEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(benzylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4926824.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)

![1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4926845.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)


![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)
![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)